isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound with the molecular formula C13H14Cl2N4O2S and a molecular weight of 361.252 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the reaction of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with isopropyl chloroacetate under basic conditions . The reaction is carried out in a suitable solvent such as acetone or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The triazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Scientific Research Applications
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of antifungal and antibacterial agents due to its triazole moiety, which is known for its antimicrobial properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the preparation of other bioactive molecules.
Mechanism of Action
The mechanism of action of isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:
Isopropyl {[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: This compound has a single chlorine atom on the phenyl ring, which may affect its biological activity and chemical reactivity.
Isopropyl {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: The position of the chlorine atom on the phenyl ring is different, leading to variations in its properties.
Isopropyl {[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: The presence of methoxy groups on the phenyl ring introduces additional functional groups that can participate in chemical reactions.
These comparisons highlight the importance of the substitution pattern on the triazole ring in determining the compound’s properties and applications.
Properties
CAS No. |
575463-56-8 |
---|---|
Molecular Formula |
C13H14Cl2N4O2S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H14Cl2N4O2S/c1-7(2)21-11(20)6-22-13-18-17-12(19(13)16)9-4-3-8(14)5-10(9)15/h3-5,7H,6,16H2,1-2H3 |
InChI Key |
VYHNXMJQNMAKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.